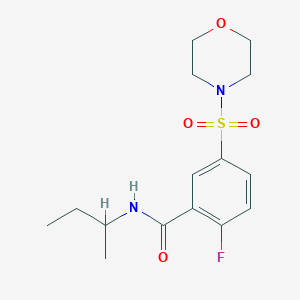![molecular formula C13H10N2OS2 B6111504 5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6111504.png)
5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has shown potential for scientific research applications. This compound has been of great interest to researchers due to its unique structure and potential therapeutic properties.
作用機序
The mechanism of action of 5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes and pathways involved in inflammation and cancer cell growth. It may also interact with cellular proteins and DNA, leading to changes in gene expression and cell function.
Biochemical and Physiological Effects:
Studies have shown that 5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, this compound has been reported to have antimicrobial activity against certain bacterial and fungal strains.
実験室実験の利点と制限
One advantage of using 5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its unique structure, which may lead to the development of new drugs and therapeutic agents. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on 5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new drugs and therapeutic agents based on the structure of this compound. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to a better understanding of its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for clinical use.
In conclusion, 5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has shown potential for scientific research applications. Its unique structure and potential therapeutic properties have attracted the attention of researchers in various fields. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成法
The synthesis of 5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-methyl-1H-indole-3-carbaldehyde and thiosemicarbazide in the presence of acetic acid. The reaction mixture is heated and stirred for several hours, and the resulting product is purified by recrystallization. This method has been reported to yield high purity and high yield of the product.
科学的研究の応用
The unique structure of 5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has attracted the attention of researchers in various fields. This compound has been investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use in the development of new drugs.
特性
IUPAC Name |
4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-7-9(6-11-12(16)15-13(17)18-11)8-4-2-3-5-10(8)14-7/h2-6,16H,1H3,(H,15,17)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJWZBSPNFVJBA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C/C3=C(NC(=S)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-({[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B6111422.png)
![1-benzyl-5-{[(4-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6111423.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B6111451.png)
![3-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6111454.png)
![N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6111457.png)


![methyl 4-{[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6111473.png)


![N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B6111489.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-[(3-methyl-1H-pyrazol-5-yl)methyl]ethanamine](/img/structure/B6111497.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-{1-[4-(4-methyl-1-piperazinyl)phenyl]ethyl}benzamide](/img/structure/B6111506.png)
![8-bromo-N-cyclopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6111517.png)